molecular formula C11H9ClN2O B11887200 4-Chloro-2-(pyridin-2-ylmethoxy)pyridine CAS No. 1346707-77-4

4-Chloro-2-(pyridin-2-ylmethoxy)pyridine

Cat. No.: B11887200
CAS No.: 1346707-77-4
M. Wt: 220.65 g/mol
InChI Key: WVCDHKCCVHDQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(pyridin-2-ylmethoxy)pyridine is a heterocyclic organic compound with the molecular formula C11H9ClN2O It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 4-position and a pyridin-2-ylmethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(pyridin-2-ylmethoxy)pyridine typically involves the reaction of 4-chloropyridine with 2-(pyridin-2-ylmethoxy)pyridine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the pyridin-2-ylmethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(pyridin-2-ylmethoxy)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in DMF at elevated temperatures.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(pyridin-2-ylmethoxy)pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the development of pharmaceutical agents targeting specific biological pathways.

    Industry: The compound is utilized in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(pyridin-2-ylmethoxy)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(pyridin-4-ylmethoxy)pyridine
  • 3-Chloro-4-(pyridin-2-ylmethoxy)aniline

Comparison

Compared to similar compounds, 4-Chloro-2-(pyridin-2-ylmethoxy)pyridine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the pyridin-2-ylmethoxy group at the 2-position of the pyridine ring imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

CAS No.

1346707-77-4

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

4-chloro-2-(pyridin-2-ylmethoxy)pyridine

InChI

InChI=1S/C11H9ClN2O/c12-9-4-6-14-11(7-9)15-8-10-3-1-2-5-13-10/h1-7H,8H2

InChI Key

WVCDHKCCVHDQCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)COC2=NC=CC(=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.